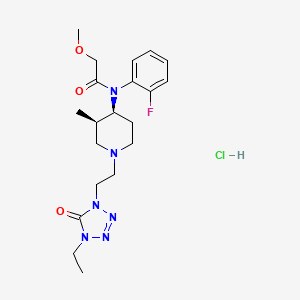

Brifentanil hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3S,4R)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN6O3.ClH/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21;/h5-8,15,17H,4,9-14H2,1-3H3;1H/t15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNDLUDRKRBCQ-KPVRICSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)N(N=N1)CCN2CC[C@H]([C@H](C2)C)N(C3=CC=CC=C3F)C(=O)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClFN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101345-71-5 (Parent) | |

| Record name | Brifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117268958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117268-95-8 | |

| Record name | Brifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117268958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRIFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT60LNZ8I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Mu Opioid Receptor Agonism

Selective Mu-Opioid Receptor Agonism of Brifentanil (B1667789) Hydrochloride

Brifentanil hydrochloride exhibits a high degree of selectivity as an agonist for the mu-opioid receptor. genome.jpkegg.jp Opioid receptors are broadly classified into mu (μ), delta (δ), and kappa (κ) types, each with distinct physiological functions. nih.gov Brifentanil's therapeutic effects and its side-effect profile are predominantly a consequence of its activation of the MOR. wikipedia.org The selectivity of a ligand for a specific receptor subtype is crucial in determining its pharmacological profile. High selectivity, as seen with Brifentanil for the MOR, implies that the compound will primarily interact with this receptor type, minimizing off-target effects that could arise from significant interaction with delta or kappa opioid receptors. nih.gov This targeted action is a key characteristic of many fentanyl analogs, which are designed to maximize affinity and efficacy at the mu-opioid receptor. nih.gov

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction between a ligand like Brifentanil and its receptor is a dynamic process characterized by its binding kinetics, including the rates of association and dissociation. ibmc.msk.ru The strength of this interaction is quantified by the binding affinity, commonly expressed as the equilibrium dissociation constant (KD) or the inhibition constant (Ki). malvernpanalytical.com A lower KD or Ki value signifies a higher binding affinity.

Table 1: Comparative Binding Affinities of Selected Opioids at the Mu-Opioid Receptor

| Compound | Binding Affinity (Ki, nM) | Source |

| DAMGO | 0.23 ± 0.01 | unica.it |

| Fentanyl | > DAMGO | unica.it |

| Isotonitazene | 0.06 ± 0.01 | unica.it |

| Metonitazene | Similar to DAMGO | unica.it |

| Piperidylthiambutene | 2.75 ± 0.03 | unica.it |

| Carfentanil | 0.0006 (IC50) | nih.gov |

Note: This table presents a selection of opioid agonists and their reported binding affinities to illustrate the range of values observed. Data for this compound was not specifically found in the provided results. The values are for comparative purposes and were obtained from studies on rat cortical membranes or other relevant models. nih.govunica.it

Intracellular Signaling Pathways Mediated by Mu-Opioid Receptor Activation

Upon agonist binding, the mu-opioid receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. frontiersin.org These pathways are complex and can vary depending on the specific agonist, the cellular context, and the duration of receptor activation.

The mu-opioid receptor is canonically coupled to inhibitory heterotrimeric G proteins, specifically of the Gαi/o family. frontiersin.orgnih.gov Activation of the receptor by an agonist like Brifentanil promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. frontiersin.org This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. nih.govuniprot.org

The primary downstream signaling cascades initiated by MOR activation include:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). nih.gov

Modulation of Ion Channels: The Gβγ subunits play a crucial role in modulating ion channel activity. They directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. nih.govfrontiersin.org Simultaneously, Gβγ subunits inhibit N-type and L-type voltage-gated calcium channels, reducing calcium influx and consequently inhibiting neurotransmitter release. nih.govfrontiersin.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MOR activation can also lead to the stimulation of the MAPK cascade, including extracellular signal-regulated kinases (ERK). uniprot.org This pathway is implicated in both the acute effects of opioids and the long-term adaptations associated with chronic use.

The specificity of G protein coupling is a critical aspect of receptor signaling, and the μ-OR predominantly couples to Gi to produce its primary effects. pnas.org

Prolonged or repeated exposure to an agonist leads to receptor desensitization, a process that diminishes the cellular response to the drug. mq.edu.au This is a key mechanism underlying the development of tolerance. Desensitization of the MOR involves several steps:

Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). doi.org Different agonists can induce distinct patterns of receptor phosphorylation. nih.gov

Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins. frontiersin.org β-arrestins physically uncouple the receptor from its G protein, thereby terminating G protein-mediated signaling. nih.govnih.gov

Internalization: Following β-arrestin binding, the receptor-arrestin complex can be targeted for internalization via endocytosis. doi.org This process removes the receptors from the cell surface, further contributing to the desensitized state.

Trafficking: Once internalized, receptors can be either dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes (downregulation). doi.orgembopress.org

The specific mechanisms of desensitization and trafficking can be agonist-dependent. For example, some agonists like DAMGO robustly induce receptor internalization, whereas others like morphine are less effective at promoting this process. doi.org This phenomenon, known as "biased agonism," suggests that different ligands can stabilize distinct receptor conformations that preferentially engage certain downstream signaling pathways (e.g., G protein signaling versus β-arrestin-mediated pathways). nih.govfrontiersin.org

Comparative Pharmacological Profiles with Other Fentanyl Analogs

Brifentanil is one of numerous fentanyl analogs that have been synthesized and studied. wikipedia.org These analogs share a common chemical scaffold but have modifications that result in a wide range of potencies and durations of action. nih.govwikipedia.org

Table 2: Comparative Potency of Fentanyl and Selected Analogs

| Compound | Relative Potency (Morphine = 1) | Source |

| Morphine | 1 | nih.gov |

| Pethidine | ~0.1 | nih.gov |

| Fentanyl | 50-100 | pnnl.gov |

| Alfentanil | ~15-20 | nih.gov |

| Sufentanil | 500-1000 | nih.govresearchgate.net |

| Carfentanil | ~10,000 | pnnl.govfrontiersin.org |

| (+)-cis-3-methylfentanyl | ~20 times more potent than Fentanyl | frontiersin.org |

Note: The potencies are approximate and can vary depending on the specific assay and animal model used. This table provides a general comparison.

Fentanyl analogs like Alfentanil are known for their rapid onset and short duration of action, a characteristic shared by Brifentanil. wikipedia.orgnih.gov In contrast, compounds like Sufentanil and Carfentanil exhibit exceptionally high potencies. nih.govpnnl.gov The pharmacological differences among these analogs are attributed to variations in their affinity for the mu-opioid receptor, their efficacy in activating downstream signaling pathways, and their pharmacokinetic properties. nih.gov The development of diverse fentanyl analogs has been driven by the search for compounds with improved therapeutic profiles, aiming to maximize analgesic efficacy while minimizing adverse effects. nih.govmdpi.com The concept of biased agonism is a key area of current research, with the goal of developing MOR agonists that preferentially activate G protein signaling pathways over β-arrestin pathways, which are thought to contribute to some of the undesirable effects of opioids. frontiersin.orgfrontiersin.org

Structure Activity Relationship Sar Studies on Brifentanil Hydrochloride

Elucidation of Key Pharmacophoric Elements for Mu-Opioid Receptor Interaction

The interaction of brifentanil (B1667789) and related fentanyl analogs with the mu-opioid receptor (μOR) is dictated by several key pharmacophoric elements. These are specific three-dimensional arrangements of atoms and functional groups essential for binding and activation of the receptor. For the fentanyl class, these elements generally include a protonatable nitrogen, an aromatic ring, and a lipophilic region, all positioned in a specific spatial orientation. researchgate.net

The fundamental pharmacophore for μ-opioid receptor agonists in the 4-anilidopiperidine series, including brifentanil, consists of:

A basic tertiary amine: The piperidine (B6355638) nitrogen, which is protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartic acid residue (Asp147) in transmembrane helix 3 (TM3) of the μ-opioid receptor. researchgate.net This interaction is a primary anchor for the ligand within the receptor's binding pocket.

The N-acyl group (propanilido group in fentanyl): The carbonyl oxygen of this group acts as a hydrogen bond acceptor, contributing to the binding affinity. researchgate.net In brifentanil, this is a methoxyacetamide group. pharmacompass.com

The 4-anilino nitrogen and its aromatic substituent: The nitrogen atom and the attached fluorophenyl ring engage in hydrophobic and potentially other interactions within the receptor. researchgate.net

The substituent on the piperidine nitrogen: This group, an ethyl-tetrazole in brifentanil, occupies a lipophilic pocket and significantly influences potency and duration of action. pharmacompass.comnih.gov

Computational modeling and site-directed mutagenesis studies have further refined our understanding of these interactions, identifying key amino acid residues within the μ-opioid receptor that form the binding site. researchgate.net

Impact of Substituent Variations on Ligand-Receptor Interactions and Potency

The potency of fentanyl analogs is highly sensitive to substitutions at various positions on the 4-anilidopiperidine scaffold. researchgate.net

Substitutions on the Piperidine Ring:

Position 3: The introduction of a methyl group at the 3-position of the piperidine ring, as seen in brifentanil, can have a profound impact on potency. researchgate.net Generally, small alkyl groups at this position can enhance potency, while larger groups tend to decrease it due to steric hindrance. researchgate.net The stereochemistry of this substituent is also critical.

Substitutions on the Piperidine Nitrogen:

The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological profile. In brifentanil, the 1-[2-(4-Ethyl-5-oxotetrazol-1-yl)ethyl] group contributes to its characteristic short duration of action. pharmacompass.comnih.gov This is in contrast to the phenethyl group in fentanyl. The replacement of the phenethyl group with heterocyclic moieties like the one in brifentanil or the thienylethyl group in sufentanil significantly alters potency and pharmacokinetics. nih.gov

Substitutions on the Anilino Phenyl Ring:

Substitution on the anilino phenyl ring can also modulate activity. Brifentanil possesses a 2-fluoro substituent on this ring. pharmacompass.com While the exact contribution of this fluorine atom to brifentanil's profile requires specific comparative studies, in general, small, electron-withdrawing groups on the phenyl ring can influence binding affinity.

The N-Acyl Group:

Variations in the N-acyl group also affect potency. Brifentanil has a methoxyacetamide group instead of the propanamide group found in fentanyl. pharmacompass.com This modification influences the interaction with the receptor and can affect both potency and metabolic stability.

The following table summarizes the effects of some key substituent variations on the potency of fentanyl analogs:

| Compound | Key Substituent Variation from Fentanyl | Impact on Potency |

| Brifentanil | 3-methyl on piperidine ring; N-(2-fluorophenyl)-2-methoxyacetamide group; 1-[2-(4-Ethyl-5-oxotetrazol-1-yl)ethyl] on piperidine nitrogen | Potent μ-opioid agonist |

| Alfentanil | 1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] on piperidine nitrogen | Less potent than fentanyl, but faster onset and shorter duration. nih.govdovepress.com |

| Sufentanil | Thienylethyl group on piperidine nitrogen; methoxymethyl group at the 4-position of the piperidine ring | 5 to 10 times more potent than fentanyl. researchgate.net |

| Carfentanil | 4-methoxycarbonyl group on the piperidine ring | Approximately 100 times more potent than fentanyl. touro.edu |

Stereochemical Influences on Pharmacological Activity and Receptor Selectivity

Stereochemistry plays a paramount role in the pharmacological activity of 3-substituted fentanyl analogs like brifentanil. researchgate.net The spatial arrangement of the substituent at the 3-position of the piperidine ring significantly influences how the molecule fits into the chiral environment of the opioid receptor binding site.

Brifentanil is the (3R,4S) stereoisomer. pharmacompass.com Studies on other 3-methylfentanyl analogs have demonstrated that the cis-isomers are generally more potent than the trans-isomers. researchgate.net This suggests that the relative orientation of the 3-methyl group and the 4-anilino group is crucial for optimal receptor interaction. The cis-(+) isomer of 3-methylfentanyl is significantly more potent than its cis-(-) counterpart, highlighting the stereo-selectivity of the μ-opioid receptor. nih.gov

The stereochemistry at the 3- and 4-positions of the piperidine ring dictates the preferred conformation of the molecule, which in turn affects its ability to adopt the correct orientation for binding to the receptor. It is likely that only one enantiomer of a chiral opioid can achieve the precise alignment of its pharmacophoric elements with the complementary residues in the receptor. This stereochemical preference is a key factor in determining not only the potency but also the selectivity of the ligand for different opioid receptor subtypes (μ, δ, and κ). springermedizin.de

Conformational Analysis and its Correlation with Biological Activity

The biological activity of flexible molecules like brifentanil is intrinsically linked to their conformational preferences. Conformational analysis aims to identify the low-energy shapes a molecule can adopt, as it is generally the lowest energy conformation that binds to the receptor. For fentanyl and its analogs, the conformation of the piperidine ring and the relative orientation of the substituents are of particular importance. researchgate.net

The piperidine ring in fentanyl analogs can exist in chair, boat, or twist-boat conformations. It is widely accepted that the chair conformation is the most stable and is the likely bioactive conformation for most potent fentanyl derivatives. researchgate.net However, the presence of bulky substituents can influence this preference.

Comparative SAR with Alfentanil and Other Short-Acting Opioids

Brifentanil shares structural similarities with other short-acting opioids, particularly alfentanil. pharmacompass.comwikipedia.org Both compounds feature a tetrazole-based substituent on the piperidine nitrogen, which is a key contributor to their rapid onset and short duration of action compared to fentanyl. nih.govnih.gov

Brifentanil vs. Alfentanil:

Key Structural Difference: The primary difference lies in the substitution on the piperidine ring. Brifentanil has a methyl group at the 3-position, whereas alfentanil is unsubstituted at this position. pharmacompass.comwikipedia.org Brifentanil also has a 2-fluoro substitution on the anilino phenyl ring and a methoxyacetamide group instead of a propanamide group. pharmacompass.com

Pharmacological Profile: The effects of brifentanil are reported to be very similar to those of alfentanil, characterized by strong but short-lasting analgesia. pharmacompass.comwikipedia.orgdrugbank.com

Comparison with Remifentanil:

Remifentanil is another ultra-short-acting opioid, but its rapid metabolism is due to an ester linkage that is susceptible to hydrolysis by non-specific esterases in the blood and tissues. nih.gov This represents a different approach to achieving a short duration of action compared to the structural modifications seen in brifentanil and alfentanil.

The SAR of these short-acting opioids highlights the importance of the substituent on the piperidine nitrogen in controlling pharmacokinetic properties. The introduction of polar, metabolically labile, or specific heterocyclic groups in this position can significantly reduce the duration of action, a desirable trait for certain clinical applications.

| Compound | N-Piperidine Substituent | Key Feature for Short Action | Relative Potency |

| Fentanyl | Phenethyl | Lipophilic, longer duration | Standard |

| Alfentanil | 1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] | Heterocyclic group | Less potent than fentanyl. nih.gov |

| Brifentanil | 1-[2-(4-Ethyl-5-oxotetrazol-1-yl)ethyl] | Heterocyclic group and 3-methyl substitution | Potent |

| Remifentanil | Methyl propanoate ester linkage | Esterase metabolism | Potent, ultra-short acting. nih.gov |

Preclinical Research Paradigms and Mechanistic Models in Opioid Analgesia

In Vitro Models for Receptor Functional Assays and Ligand Efficacy

In vitro models are fundamental in preclinical research for characterizing the interaction of a compound with its biological target, independent of systemic physiological effects. nih.gov These assays provide crucial data on a ligand's affinity for a receptor and its ability to initiate a cellular response. For opioid analgesics like Brifentanil (B1667789) hydrochloride, in vitro studies primarily focus on elucidating the compound's profile at opioid receptors, particularly the mu-opioid receptor (μOR), which is the primary target for fentanyl and its analogues. nih.gov

Cell-based assays are employed to quantify the functional response following a ligand binding to its receptor. These assays typically use cell lines genetically engineered to express a specific receptor, such as the human mu-opioid receptor (hMOR). nih.gov Receptor activation by an agonist like Brifentanil initiates a cascade of intracellular signaling events.

A common method measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. d-nb.info Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. d-nb.info The potency (EC50) and efficacy (Emax) of a compound in this assay indicate its ability to produce a receptor-mediated response. For fentanyl analogues, functional assays like the [³⁵S]GTPγS binding assay are also used to determine efficacy and potency relative to standard agonists. umich.edu While specific cAMP inhibition data for Brifentanil hydrochloride is not detailed in the available literature, as a potent fentanyl analogue, it is expected to be a full and highly potent agonist at the μ-opioid receptor, similar to fentanyl itself. nih.govwikipedia.org

Another critical pathway assessed is β-arrestin recruitment. The recruitment of β-arrestin to the activated opioid receptor is a key mechanism in receptor desensitization and internalization, and has been linked to the development of tolerance and certain side effects. mdpi.com Assays like the PathHunter® β-arrestin recruitment assay can quantify this interaction, providing insight into the potential for biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin). mdpi.com

| Assay Type | Parameter Measured | Significance |

|---|---|---|

| cAMP Inhibition Assay | EC50, Emax | Measures G-protein-mediated signaling potency and efficacy. |

| [³⁵S]GTPγS Binding Assay | EC50, % Stimulation | Quantifies G-protein activation upon receptor binding. umich.edu |

| β-Arrestin Recruitment Assay | EC50, Emax | Measures receptor desensitization potential and biased agonism. mdpi.com |

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.gov These experiments utilize a radiolabeled ligand (e.g., [³H]-DAMGO or [³H]diprenorphine) that is known to bind to the receptor of interest with high affinity. umich.edunih.gov The assay measures the ability of an unlabeled compound, such as Brifentanil, to compete with and displace the radioligand from the receptor. mdpi.com

The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to displace 50% of the radiolabeled ligand. mdpi.com A lower Ki value indicates a higher binding affinity. Fentanyl and its potent analogues, such as carfentanil and lofentanil, exhibit very high affinity for the μ-opioid receptor, often with Ki values in the sub-nanomolar to low nanomolar range. mdpi.complos.org For instance, the IC50 for fentanyl at the μ-opioid receptor has been reported as 1.23 nM, while the highly potent analogue carfentanil has an IC50 of 0.19 nM. mdpi.com A method for the rapid analysis of [³H]brifentanil has been developed, indicating the availability of a radiolabeled form of the compound suitable for such binding studies. nus.edu.sg

| Compound | Receptor Target | Binding Affinity (IC50, nM) |

|---|---|---|

| Fentanyl | μ-Opioid Receptor | 1.23 mdpi.com |

| Carfentanil | μ-Opioid Receptor | 0.19 mdpi.com |

| Lofentanil | μ-Opioid Receptor | 0.208 mdpi.com |

| Morphine | μ-Opioid Receptor | 4.02 mdpi.com |

In Vivo Animal Models for Investigating Analgesic Mechanisms and Receptor Modulation

In vivo animal models are indispensable for evaluating the physiological effects of a drug candidate in a whole, living organism. nih.gov These models allow researchers to study the multidimensional nature of pain and the analgesic efficacy of compounds like this compound across different pain modalities. nih.govaragen.com

Acute pain models are designed to assess the efficacy of analgesics against sudden, short-lasting noxious stimuli. These tests are foundational in pain research and often involve reflexive behavioral responses. conductscience.com

Thermal Pain Models: The hot-plate test and the tail-flick test are common methods for evaluating responses to noxious heat. conductscience.combiocytogen.com In the hot-plate test, an animal is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is measured. biocytogen.com Research on a series of 3-methyl-4-(N-phenyl amido)piperidines identified Brifentanil (referred to as compound 40) as an extremely short-acting analgesic. nus.edu.sg In the mouse hot-plate test, Brifentanil demonstrated a duration of action of approximately 2 minutes, which was about one-fifth that of fentanyl. nus.edu.sg

Mechanical Pain Models: These models assess sensitivity to mechanical stimuli. The von Frey test uses filaments of varying stiffness applied to the animal's paw to determine the withdrawal threshold. rcsi.com These assays are crucial for measuring mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). researcher.life

| Compound | Animal Model | Key Finding |

|---|---|---|

| Brifentanil (Compound 40) | Mouse Hot-Plate Test | Duration of action of ~2 minutes. nus.edu.sg |

| Fentanyl | Mouse Hot-Plate Test | Duration of action of ~10 minutes (5 times longer than Brifentanil). nus.edu.sg |

Neuropathic pain arises from a lesion or disease affecting the somatosensory nervous system and is often difficult to treat. nih.gov Animal models are critical for understanding the underlying mechanisms and testing potential therapeutics. nih.govnih.gov Common models involve surgically inducing nerve injury, such as the Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) models. aragen.comnih.gov These injuries lead to the development of chronic allodynia and hyperalgesia. nih.gov The efficacy of opioids in neuropathic pain can be controversial, and some studies suggest that prolonged administration after nerve injury can even exacerbate nociceptive hypersensitivity. nih.govresearcher.life Nevertheless, these models are essential for preclinical assessment. Novel fentanyl derivatives have been evaluated in rat models of neuropathic pain, highlighting the ongoing effort to develop opioids with efficacy in this challenging pain state. mdpi.com

Methodological Considerations in Preclinical Pharmacological Evaluation

The preclinical assessment of novel opioid analgesics like this compound involves a variety of research paradigms and mechanistic models to predict clinical efficacy and safety. These evaluations are crucial for understanding the compound's behavior in biological systems before human trials.

Species-Specific Metabolic Considerations in Preclinical Data

Early preclinical investigations into this compound have provided foundational knowledge regarding its metabolic fate, primarily in rodent models. Studies involving the administration of radiolabeled brifentanil ([3H]brifentanil) to rats have been instrumental in tracking the compound and its byproducts.

Key Research Findings:

Metabolite Polarity: A consistent finding in rat models is that the metabolites of brifentanil are more polar than the parent compound wikipedia.org. This increased polarity suggests that the metabolic process likely involves the addition of hydrophilic functional groups, a common pathway for drug detoxification and excretion.

Lack of Full Characterization: While the polar nature of the rat metabolites has been established, detailed structural characterization of these metabolites from preclinical studies has not been extensively published wikipedia.org. The exact biochemical transformations that brifentanil undergoes in different species remain an area requiring further investigation.

The table below summarizes the general metabolic observations for Brifentanil in preclinical rat studies.

| Species | Key Metabolic Observation | Implication |

| Rat | Metabolites are more polar than the parent compound. | Suggests metabolic pathways that increase water solubility to facilitate excretion. |

This table is based on qualitative descriptions from available research and highlights the need for more detailed comparative metabolic studies.

Understanding these species-specific metabolic pathways is critical, as differences in drug metabolism between preclinical models and humans can significantly impact both the efficacy and safety profiles of a drug candidate.

Resolution of Pharmacokinetic Discrepancies Across Models

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, pharmacokinetic profiles have been established in rat models, which laid the groundwork for its consideration in clinical trials.

Detailed Research Findings:

A sensitive and specific method for the rapid analysis of [3H]brifentanil in rat serum has been developed and successfully applied to pharmacokinetic studies. This method utilizes solid-phase extraction followed by high-performance liquid chromatography (HPLC) with on-line radioactive detection wikipedia.org. This analytical technique has been pivotal in quantifying the concentration of brifentanil in biological samples over time, allowing for the determination of key pharmacokinetic parameters in rats.

However, comprehensive, publicly available data comparing the pharmacokinetic parameters of this compound across multiple species (e.g., rats, dogs, non-human primates) is limited. Such comparative studies are crucial for identifying potential pharmacokinetic discrepancies between animal models. Resolving these discrepancies is a key step in extrapolating preclinical data to predict human pharmacokinetics and to establish a safe and effective dosing regimen for clinical trials. The selection of brifentanil for clinical evaluation implies that its pharmacokinetic profile in animal models was deemed favorable, suggesting a rapid onset and short duration of action consistent with its intended therapeutic use.

Advanced Analytical Methodologies for Brifentanil Hydrochloride Characterization

Chromatographic Techniques for Identification and Quantification

Chromatography, particularly when coupled with mass spectrometry, provides the high resolving power and sensitivity required for analyzing complex samples containing brifentanil (B1667789) and its analogs.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of synthetic opioids like brifentanil. nih.govnih.gov Its versatility allows for the analysis of these compounds in both bulk pharmaceutical ingredients and biological fluids. nih.gov HPLC methods are typically developed using reversed-phase columns, which separate compounds based on their hydrophobicity. researchgate.net

In a typical application, an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to achieve separation. researchgate.netrsc.org Detection is commonly performed using a diode-array detector (DAD) or an ultraviolet (UV) detector, which provides quantitative data based on the analyte's light absorption. nih.govrsc.org The development and validation of an HPLC assay are critical to ensure its selectivity, linearity, accuracy, and precision for routine analysis. nih.govresearchgate.net For instance, validated HPLC methods for fentanyl and its analogs have demonstrated linearity across a range of concentrations with limits of quantitation often in the sub-microgram per swab range, making them suitable for quality control and cleaning verification procedures. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Fentanyl Analog Analysis This table is a composite representation based on typical methodologies.

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile:Water mixture | researchgate.net |

| Flow Rate | Isocratic or Gradient | researchgate.netrsc.org |

| Detection | UV or Diode Array Detector (DAD) | nih.govrsc.org |

| Purpose | Quantification, Purity Assessment | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accessible technique for the confirmation of molecular structure. d-nb.info For compounds like brifentanil, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. d-nb.infonih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). d-nb.info This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. nih.gov By comparing the fragmentation pattern of an unknown sample to that of a known reference standard or a spectral library (like NIST or OCAD), a confident structural identification can be made. d-nb.infonih.gov GC-MS methods have been developed for a wide array of synthetic opioids, successfully differentiating between closely related analogs. nih.govresearchgate.net In some cases, derivatization with reagents like 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) can be employed to improve the chromatographic properties and produce uniquely tagged products, further aiding in detection and identification. d-nb.infonih.gov

Table 2: Typical GC-MS Operating Conditions for Fentanyl Analog Confirmation This table is a composite representation based on published methodologies.

| Parameter | Condition | Source |

| GC Column | Agilent DB-17ht or HP-5ms | d-nb.infonih.gov |

| Carrier Gas | Ultra-high purity helium | d-nb.infonih.gov |

| Inlet Mode | Pulsed Splitless | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | d-nb.info |

| MS Detector | Quadrupole or Ion Trap | d-nb.info |

| Data Analysis | Comparison with spectral libraries | nih.gov |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) represents a powerful tool for the comprehensive analysis of brifentanil. This technique combines the separation capabilities of LC with the high mass accuracy and sensitivity of HRMS detectors, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems. springermedizin.deresearchgate.net LC-HRMS is particularly valuable for identifying novel or unexpected compounds and for elucidating metabolic pathways. uniroma1.itresearchgate.net

The high resolution allows for the determination of the elemental composition of a molecule from its exact mass, which is a critical step in identifying unknown substances. springermedizin.de Tandem mass spectrometry (MS/MS) capabilities further allow for the fragmentation of a selected precursor ion to generate a product ion spectrum, which provides detailed structural information. shimadzu.com This is instrumental in identifying metabolites, where the core structure of the parent drug is modified by enzymatic reactions in the body, such as N-dealkylation or hydroxylation. uniroma1.it Researchers have successfully used LC-HRMS/MS to identify the major metabolites of new fentanyl analogs through in silico, in vitro, and in vivo studies, establishing key biomarkers of exposure. uniroma1.itresearchgate.net The sensitivity of modern LC-HRMS/MS methods can achieve sub-ng/mL detection limits, making them ideal for toxicological and forensic investigations. shimadzu.comchromatographyonline.com

Spectroscopic Characterization Methods

Spectroscopic methods provide fundamental information about the molecular structure and solid-state properties of brifentanil hydrochloride by examining the interaction of the compound with electromagnetic radiation.

Terahertz (THz) spectroscopy is an emerging technique for the non-destructive analysis of the solid-state properties of crystalline materials like this compound. ntt-review.jp The THz frequency range (approximately 0.1 to 3 THz) corresponds to the energy of low-frequency molecular motions, such as intermolecular vibrations (phonons) and librations (hindered rotations) within the crystal lattice. nih.govresearchgate.net These vibrations are highly sensitive to the specific crystalline packing and intermolecular interactions, such as hydrogen bonding. nih.gov

Consequently, the THz spectrum provides a unique fingerprint of the compound's crystal structure. semanticscholar.org This technique is exceptionally powerful for distinguishing between different polymorphs, hydrates, or stereoisomers of a compound, as even subtle changes in molecular structure or crystal packing can lead to significant shifts in the THz absorption peaks. nih.govosti.gov Research on fentanyl and its analogs has shown that THz spectroscopy, often combined with computational methods like density functional theory (DFT), can accurately predict and identify different analogs based on their distinct spectral features. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous elucidation of molecular structure. taylorandfrancis.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. springermedizin.de A complete NMR analysis allows for the determination of the precise connectivity of atoms and the stereochemistry of the compound.

One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the number and types of protons and carbons, respectively. mdpi.com More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between neighboring protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds. springermedizin.de This wealth of data allows chemists to piece together the complete molecular puzzle. NMR has been successfully used to differentiate between complex positional isomers of fentanyl analogs, which can be challenging for other methods. nih.gov Even low-field, benchtop NMR spectrometers have proven capable of distinguishing between dozens of fentanyl-related substances, highlighting the definitive nature of this technique for structural confirmation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide a unique "vibrational fingerprint" of a molecule, allowing for its identification and differentiation from structurally similar compounds. nih.gov These methods probe the vibrational modes of chemical bonds within a molecule, which are dependent on the bond type, strength, and the mass of the atoms involved. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) corresponding to particular functional groups and vibrational modes. For a complex molecule like this compound, the IR spectrum is expected to exhibit a multitude of bands. Key functional groups, such as the amide carbonyl (C=O), C-N bonds within the piperidine (B6355638) ring, and aromatic C-H bonds, will produce characteristic absorption peaks. umich.edu Gas chromatography coupled with a vapor-phase infrared spectroscopy detector (GC-IRD) can be a valuable tool for the unambiguous identification of fentanyl analogs, as it provides unique infrared spectra for different compounds. researchgate.net

Raman Spectroscopy

Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to IR spectroscopy. news-medical.netnsf.gov The fingerprint region of the Raman spectrum (typically 400-1600 cm⁻¹) for fentanyl analogs is largely dominated by the vibrational features of the two terminal benzene (B151609) rings. news-medical.net However, subtle structural variations between isomers can result in significant differences in the Raman spectra, enabling their positive identification. news-medical.net

Due to the structural similarities with fentanyl, the Raman spectrum of Brifentanil is expected to show characteristic peaks around 1002 cm⁻¹ (phenyl ring breathing), and in the 1600 cm⁻¹ region (aromatic C=C stretching). researchgate.netnist.gov The low-frequency region (250–400 cm⁻¹) can also be particularly useful for distinguishing between isomers, as it is sensitive to the vibrations of the aliphatic chain. news-medical.net Surface-enhanced Raman spectroscopy (SERS) is a technique that can significantly enhance the Raman signal, allowing for the detection of trace amounts of a substance. nsf.gov

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Amide C=O Stretch | 1680-1630 | 1680-1630 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-N Stretch | 1350-1000 | 1350-1000 |

| Phenyl Ring Breathing | Not prominent | ~1000 |

| C-H Bend | 1470-1370 | 1470-1370 |

| δ(C–C) Aliphatic Chain | Not prominent | 250-400 |

Development and Validation of Analytical Methods for this compound Research

The development and validation of robust analytical methods are essential to ensure the accuracy, precision, and reliability of data in the analysis of potent compounds like this compound. scielo.brfda.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for the quantitative analysis of synthetic opioids. scielo.brnih.govproquest.com

Method development for this compound would involve a systematic process of optimizing various parameters to achieve the desired analytical performance. This includes the selection of an appropriate chromatographic column and mobile phase to ensure adequate separation from potential interferences. bmj.com For LC-MS/MS, the optimization of mass spectrometric parameters, such as precursor and product ion selection, is critical for achieving high sensitivity and selectivity. shimadzu.com

Once a method is developed, it must undergo a rigorous validation process to demonstrate its fitness for purpose. researchgate.netoup.com Method validation is performed according to international guidelines and typically assesses the following parameters: oup.comnih.gov

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. bmj.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. scielo.brjournaljpri.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). bmj.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netjournaljpri.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. journaljpri.com

Table 2: Typical Validation Parameters and Acceptance Criteria for Opioid Analysis

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Specificity | No significant interference at the retention time of the analyte |

Advanced Data Analysis and Interpretation in Analytical Chemistry

The complexity of data generated from modern analytical instruments necessitates the use of advanced data analysis and interpretation techniques. In the context of this compound characterization, chemometrics and multivariate statistical analysis play a crucial role in extracting meaningful information from complex datasets. acs.orgnih.gov

Chemometrics and Multivariate Analysis

When analyzing complex mixtures or differentiating between closely related analogs, univariate data analysis may not be sufficient. Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), can be employed to analyze the entire dataset simultaneously. spectroscopyonline.comojp.gov

Principal Component Analysis (PCA): An exploratory data analysis tool that reduces the dimensionality of a dataset while retaining most of the original variance. ojp.gov PCA can be used to identify patterns and groupings in spectroscopic or chromatographic data, helping to differentiate between samples of different origins or compositions. spectroscopyonline.com

Partial Least Squares Discriminant Analysis (PLS-DA): A supervised classification method used to build a model that can predict the class membership of unknown samples based on their analytical data. spectroscopyonline.com For instance, a PLS-DA model could be trained to distinguish between this compound and other fentanyl analogs based on their Raman or IR spectra.

The application of these advanced data analysis techniques can significantly enhance the identification power of analytical methods, especially when dealing with the subtle spectral differences between structurally similar fentanyl analogs. acs.org The complexity of the data matrix resulting from the analysis of fentanyl synthesis byproducts has necessitated the use of multivariate statistical analysis to identify route-specific signatures. nih.gov

Computational Chemistry and Drug Design Principles Applied to Brifentanil Hydrochloride

Molecular Modeling and Docking Studies of Opioid Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov For Brifentanil (B1667789), as with other fentanyl analogs, these studies are essential for visualizing its interaction with the µ-opioid receptor (µOR), the primary target for its analgesic effects. mdpi.com

Condensed-phase molecular dynamics simulations and automated docking are employed to understand the relationship between the ligand's conformation and its substitution pattern. drugbank.com These simulations help identify the most likely "bioactive" structures of the ligand series. drugbank.com The process involves preparing a 3D model of the ligand, such as Brifentanil, and docking it into the binding site of a receptor model. nih.gov

Accurate models of opioid receptors are the foundation of meaningful docking studies. While methods for predicting protein structure from sequence exist, contemporary drug design efforts for opioid analogs primarily rely on experimentally determined structures. High-resolution crystal structures of the µ-opioid receptor, often in complex with other ligands, serve as templates for these computational studies. nih.govnih.gov

For instance, the cryo-EM structure of the mouse µ-opioid receptor (mMOR) in complex with the G-protein (PDB code: 6DDF) and the crystal structure of the human µ-opioid receptor (hMOR) are commonly used. nih.govnih.gov These structures provide a detailed three-dimensional map of the receptor's binding pocket, allowing for precise docking simulations of ligands like Brifentanil.

Docking studies on fentanyl analogs reveal a common binding mode within the µ-opioid receptor. The protonated nitrogen on the piperidine (B6355638) ring is a critical anchor point, forming a salt bridge with the highly conserved aspartate residue, Asp147 (D3.32), in transmembrane helix III (TM-III). mdpi.comnih.gov This ionic interaction is considered a foundational feature for the binding of fentanyl-like compounds. mdpi.com

Further analysis shows the N-phenethyl group of fentanyl penetrating a deep crevice between TM-II and TM-III, while the N-phenylpropanamide group projects towards a pocket formed by TM-III, TM-VI, and TM-VII. drugbank.com Molecular dynamics simulations have identified several key residues that form stable hydrophobic and aromatic contacts with fentanyl analogs. mdpi.comnih.gov These interactions are crucial for stabilizing the ligand-receptor complex and are expected to be conserved for Brifentanil.

| Residue | Location | Interaction Type | Role in Binding |

|---|---|---|---|

| Asp147 (D3.32) | TM-III | Ionic / Salt Bridge | Primary anchor point for the protonated piperidine nitrogen. mdpi.comnih.gov |

| Tyr148 (Y3.33) | TM-III | Hydrophobic | Contributes to the binding pocket definition. nih.gov |

| Met151 | TM-III | Hydrophobic | Forms stable contacts with the ligand. nih.gov |

| Trp293 (W6.48) | TM-VI | Aromatic Stacking | Interacts with the phenethyl group of the ligand. nih.gov |

| His297 (H6.52) | TM-VI | Hydrogen Bond / Aromatic | Can form a secondary binding site and modulate ligand affinity. nih.gov |

| Ile322 (I7.39) | TM-VII | Hydrophobic | Forms stable contacts with the ligand. mdpi.comnih.gov |

| Tyr326 (Y7.43) | TM-VII | Hydrophobic | Interacts with the N-chain of the ligand. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. kcl.ac.uk For opioid analogs like Brifentanil, QSAR models are developed to predict their binding affinity to the µ-opioid receptor or their analgesic potency based on their structural features. nih.gov These models are invaluable tools for screening virtual libraries of compounds and prioritizing synthesis efforts. kcl.ac.uk

The development of a predictive QSAR model involves several steps. First, a dataset of molecules with known biological activity (e.g., pKi values for µOR binding) is compiled. nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. kcl.ac.uk Various statistical methods, such as Partial Least Squares (PLS) and k-Nearest Neighbor (kNN), are employed to create the mathematical model. nih.gov

For fentanyl analogs, several 3D-QSAR models have been developed that show excellent internal predictability and consistency. nih.gov The quality of these models is assessed using statistical metrics like the coefficient of determination (r²) for the training set and the cross-validated coefficient of determination (q²). High values for these parameters indicate a robust and predictive model.

| Model Type | Statistical Parameter | Typical Value | Interpretation |

|---|---|---|---|

| 3D-Field QSAR | r² (Training Set) | > 0.90 | Indicates a strong correlation between the descriptors and the activity within the training data. kcl.ac.uk |

| 3D-Field QSAR | q² (Cross-Validation) | > 0.60 | Indicates good internal predictive ability of the model. kcl.ac.uk |

| kNN-MFA | q² | Variable | Measures the predictive capability of the k-Nearest Neighbor model. |

| Consensus Model | - | - | Combines predictions from multiple models to improve accuracy and reliability. kcl.ac.uk |

The predictive power of a QSAR model depends on the choice of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. For fentanyl analogs, a variety of descriptors are used:

3D Field Descriptors : These are particularly powerful in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). They describe the steric (shape) and electrostatic (charge distribution) fields surrounding the molecule. The resulting contour maps can visualize regions where bulky groups or specific charges would increase or decrease activity.

2D Fingerprints : These descriptors encode the 2D structure of the molecule. Examples include Extended-Connectivity Fingerprints (ECFP6) and Functional-Class Fingerprints (FCFP6), which represent molecular structure by circular atom neighborhoods. nih.gov

Topological Descriptors : These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching.

Physicochemical Descriptors : Properties like hydrophobicity (logP), molecular weight, and polar surface area are often used as descriptors to capture the properties relevant to a molecule's pharmacokinetic and pharmacodynamic behavior.

In Silico Approaches for Predicting Molecular Properties and Interactions

Beyond receptor binding and activity, a wide range of molecular properties crucial for a compound's drug-like character can be predicted using in silico methods. These computational tools are used early in the drug discovery process to filter out candidates with unfavorable properties. For a compound like Brifentanil, these predictions can provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Various web servers and software packages are available for these predictions, often using machine learning algorithms trained on large datasets of experimental values. These tools can rapidly calculate properties that would otherwise require extensive laboratory work.

| Property | Description | Example Tools/Methods |

|---|---|---|

| LogP / LogD | Octanol-water partition coefficient, a measure of lipophilicity. | Molinspiration, ALOGPS |

| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water. | admetSAR, Molsoft |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross into the central nervous system. | admetSAR |

| Human Intestinal Absorption (HIA) | Estimates the extent of absorption from the gut. | admetSAR |

| Total Polar Surface Area (TPSA) | Related to drug transport properties, including membrane permeability. | Molinspiration |

| Drug-likeness Score | An overall score based on the compound's similarity to known drugs. | Molsoft |

By applying these computational approaches, researchers can build a comprehensive profile of Brifentanil hydrochloride's interactions and properties, guiding further research and development in a more efficient and targeted manner.

Computational Tools for Drug-Target Interaction Prediction

Predicting the interaction between a ligand like this compound and its biological target, primarily the µ-opioid receptor (MOR), is a cornerstone of computational drug design. Several powerful tools are employed to model and analyze these interactions at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For this compound, docking simulations would be used to place the molecule into the binding pocket of the MOR. These simulations help identify key interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, between the ligand and amino acid residues in the receptor. The protonated piperidine nitrogen of fentanyl analogs is known to form a crucial ionic interaction with the aspartic acid residue ASP147 in the MOR, a feature that docking studies would confirm for brifentanil.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-receptor complex over time, offering insights that static docking models cannot. chemrxiv.orgfda.gov An advanced MD method called metadynamics has been used to study the dissociation pathways and kinetics of fentanyl and its derivatives from the µ-opioid receptor. fda.gov Such simulations could be applied to this compound to understand its binding stability and residence time at the receptor, which are critical factors for its pharmacological profile. fda.gov These simulations have revealed alternative binding pockets deep within the receptor that may contribute to the high affinity and long residence time of potent fentanyl analogs. fda.gov

Below is an interactive data table summarizing common computational tools for predicting drug-target interactions.

| Tool/Technique | Primary Function | Application to this compound |

| Molecular Docking | Predicts the binding pose and orientation of a ligand in a receptor's active site. | To determine the most likely binding mode of brifentanil in the µ-opioid receptor and identify key interacting residues. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess the stability and dynamics of the drug-receptor complex. | To analyze the stability of the brifentanil-receptor complex and predict its residence time, offering insights into its duration of action. |

| Metadynamics | An enhanced sampling MD technique used to explore complex energy landscapes and predict binding/unbinding pathways and kinetics. | To predict the dissociation pathways and relative dissociation times of brifentanil, helping to understand its high potency. fda.gov |

Data Mining and Cheminformatics for Compound Analysis

Data mining and cheminformatics involve the analysis of large chemical datasets to identify trends and relationships between chemical structures and their biological activities. For a fentanyl analog like this compound, these approaches are crucial for understanding its properties in the context of other similar compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.orgfiveable.menih.gov In the context of this compound, a QSAR model could be developed using a dataset of fentanyl analogs with known potencies. nih.govathenarc.greurekaselect.comsemanticscholar.org By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built to estimate the activity of new, unsynthesized analogs. fiveable.mesrmist.edu.in This helps in understanding which structural modifications on the fentanyl scaffold are likely to increase or decrease potency. For instance, QSAR studies on fentanyl analogs have shown that the nature of the N-acyl group and substitutions on the piperidine ring significantly influence analgesic potency. athenarc.greurekaselect.comsemanticscholar.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) necessary for biological activity. By analyzing a set of active molecules like fentanyl and its potent analogs, a pharmacophore model can be generated. This model can then be used to screen large databases for other molecules that fit the pharmacophore, potentially identifying novel opioid ligands.

Molecular Similarity and Clustering: Cheminformatics tools are used to calculate the structural similarity between molecules. By clustering large libraries of compounds, it is possible to identify groups of molecules with similar structures. Analyzing the activity data within these clusters helps to establish structure-activity trends. This compound would be clustered with other potent N-acyl-4-anilidopiperidines, allowing for a comparative analysis of their properties.

The table below presents key cheminformatics techniques and their relevance to this compound.

| Technique | Description | Application to this compound |

| QSAR | Develops mathematical models to predict biological activity based on chemical structure. wikipedia.orgfiveable.menih.gov | To predict the binding affinity and potency of brifentanil based on its molecular descriptors and compare it to other fentanyl analogs. nih.govsemanticscholar.org |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | To define the key structural features of brifentanil responsible for its high affinity for the µ-opioid receptor. |

| Molecular Similarity | Quantifies the structural similarity between different molecules. | To group brifentanil with other related fentanyl analogs to understand subtle structural differences that lead to variations in potency. |

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Opioid Drug Discovery

AI and ML are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict the properties of molecules. nih.gov In the field of opioid research, these technologies are being used to accelerate the identification of novel compounds, predict their activities, and screen for potential risks.

AI-Based Prediction of Bioactivity and Affinity

Deep learning models, a subset of AI, are particularly adept at predicting the bioactivity and binding affinity of drug candidates. nih.gov

Deep Neural Networks (DNNs): DNNs can be trained on large datasets of known opioid ligands and their corresponding biological activities. nih.gov These models learn complex patterns from the data, enabling them to predict the affinity of a new compound like this compound for opioid receptors with high accuracy. nih.gov

Transfer Learning: In cases where data for a specific target is limited, transfer learning can be employed. A model is first pre-trained on a large, general dataset of drug-target interactions and then fine-tuned on a smaller, more specific dataset of opioid receptor ligands. This approach enhances the predictive power of the model even with limited specific data. nih.gov

Researchers have successfully used deep learning models that take only the sequence information of drugs and targets as input to predict their interaction affinity. nih.gov Such models could be applied to this compound to estimate its binding strength to the µ-opioid receptor.

Computational Approaches for Synthesis Prediction and Optimization

While the synthesis of complex molecules like this compound has traditionally been the domain of expert chemists, computational tools are increasingly being used to predict and optimize synthetic routes.

Computer-Aided Synthesis Design (CASD): CASD tools use databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways for a target molecule. By inputting the structure of this compound, these programs can work backward from the final product (retrosynthesis) to identify potential starting materials and reaction steps.

Reaction Optimization: Computational chemistry can be used to model individual reaction steps in a proposed synthesis. Techniques like Density Functional Theory (DFT) can calculate reaction energies and transition states, helping to predict the feasibility and potential yield of a reaction. This allows chemists to identify potential bottlenecks in a synthetic route and explore alternative, more efficient pathways before committing to laboratory work. An optimized, three-step synthesis for fentanyl and its analogs has been developed that produces high yields, representing the type of efficient process that computational optimization aims to achieve. plos.org

Open-Data Initiatives and Platforms in Computational Chemistry

The advancement of computational drug discovery is heavily reliant on the availability of large, high-quality datasets. Several open-data initiatives and platforms are crucial resources for research on opioids like this compound.

Chemical Databases: Large public databases such as PubChem and ChEMBL contain vast amounts of information on chemical compounds, including their structures, properties, and reported biological activities. These databases are essential for training AI/ML models and for performing large-scale data mining and cheminformatics analyses.

Protein Data Bank (PDB): The PDB is a repository for the 3D structural data of large biological molecules, including proteins and nucleic acids. The availability of high-resolution crystal structures of the µ-opioid receptor in the PDB is fundamental for conducting accurate molecular docking and dynamics simulations with ligands like this compound.

Drug-Target Interaction Databases: Databases such as BindingDB and the IUPHAR/BPS Guide to PHARMACOLOGY provide curated data on the binding affinities of drugs for their protein targets. mdpi.com These resources are invaluable for developing and validating computational models that predict drug-target interactions.

Q & A

Q. What are the established synthetic routes for Brifentanil hydrochloride, and what analytical methods are critical for confirming its structural integrity?

Answer: this compound synthesis typically involves multi-step organic reactions, including alkylation and amidation, to construct its tetrazolinyl-piperidine backbone . Key steps require rigorous purification (e.g., recrystallization, column chromatography) to isolate intermediates. For structural confirmation, researchers must employ:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Functional group identification (e.g., carbonyl, tetrazolinyl) .

- Elemental Analysis: To validate purity (>98%) .

Documentation must adhere to journal guidelines, with synthetic details in the main text or supplementary materials .

Q. How should researchers characterize the purity and stability of this compound under various storage conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to quantify impurities and degradation products (e.g., under acidic/alkaline stress) .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition thresholds .

- Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH for 1–3 months, monitoring changes via HPLC and NMR .

- pH-Dependent Solubility Tests: Evaluate solubility in buffers (pH 1.2–7.4) to predict bioavailability .

Report degradation pathways and storage recommendations in the "Results" section, avoiding redundancy with "Methods" .

Advanced Research Questions

Q. What experimental strategies are recommended for assessing the μ-opioid receptor binding kinetics of this compound in comparative studies?

Answer:

- Radioligand Displacement Assays: Use [³H]-DAMGO or [³H]-naloxone to measure competitive binding affinity (IC₅₀) in neuronal membranes . Include positive controls (e.g., fentanyl) and negative controls (vehicle-only) .

- Kinetic Binding Analysis: Employ surface plasmon resonance (SPR) to calculate on/off rates (kₒₙ/kₒff) and dissociation constants (KD) .

- Selectivity Profiling: Screen against δ- and κ-opioid receptors to confirm μ-selectivity .

Data interpretation should address variability between cell lines (e.g., CHO vs. HEK293) and statistical significance (p < 0.05 via ANOVA) .

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different preclinical models?

Answer:

- Species-Specific Metabolism Studies: Compare hepatic microsomal incubation results (e.g., rat vs. human CYP3A4 activity) to identify metabolic pathways .

- Compartmental Modeling: Use non-linear mixed-effects modeling (NONMEM) to account for interspecies differences in clearance and volume of distribution .

- Dose Normalization: Adjust doses based on body surface area or allometric scaling to improve cross-species extrapolation .

Contradictory findings should be discussed in the context of model limitations (e.g., anesthesia effects in rodents) and proposed for validation in higher-order species .

Methodological Guidelines

- Experimental Design: Follow the "Materials and Methods" structure from Biochemistry (Moscow), emphasizing reproducibility (e.g., n ≥ 3 replicates) and ethical compliance (IACUC approval for in vivo work) .

- Data Presentation: Use tables to summarize binding affinities or pharmacokinetic parameters (e.g., t½, Cmax) and figures for kinetic curves . Avoid redundant data in text and tables .

- Ethical Reporting: Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

For further guidance, consult Beilstein Journal of Organic Chemistry protocols on supplementary data submission and Analytical Chemistry standards for statistical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.